(2E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
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Description
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Fluorine-Bearing Compounds:
- Compounds with a structure similar to (2E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one are synthesized for their potential analgesic and anti-inflammatory properties. For instance, fluorine-containing sydnones with styryl ketone groups have been studied for their analgesic and anti-inflammatory effects, indicating the role of electron-attracting substituents in enhancing efficacy and reducing adverse effects (Deshpande & Pai, 2012).
Role in Central Nervous System Agents:
- Certain derivatives structurally similar to (2E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one are explored for their potential as central nervous system agents. Compounds like 1'-[3-(4-fluorobenzyoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] show potency in behavioral pharmacological test models, indicating a potential neuroleptic without nonselective dopamine-receptor blocking effects (Allen et al., 1978).
Anticonvulsant Activity:
- Derivatives similar to (2E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one have been synthesized and evaluated for their anticonvulsant activity. Compounds like N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones have shown promising results in the maximal electroshock seizure test and subcutaneous pentylenetetrazole seizures test, indicating potential use in managing epilepsy (Obniska et al., 2012).
Gastroprotective Properties:
- The structure of (2E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is similar to certain chalcones, which have been synthesized and evaluated for their anti-inflammatory and gastroprotective properties. These compounds have shown effectiveness in inhibiting carrageenan-induced rat paw edema and have significant activity in protecting against acetylsalicylic acid-induced ulceration (Okunrobo et al., 2006).
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNPVZDWAXOGEM-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
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